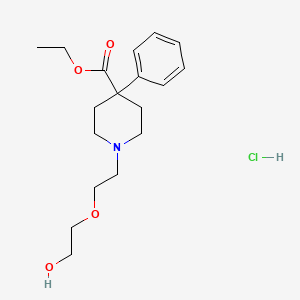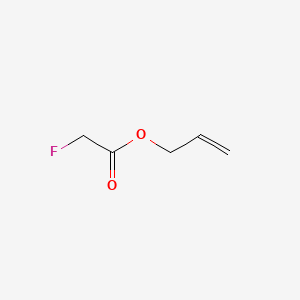
Allyl fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl fluoroacetate is an organic compound with the molecular formula C(_5)H(_7)FO(_2) It is a fluorinated ester, characterized by the presence of an allyl group attached to a fluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyl fluoroacetate typically involves the esterification of fluoroacetic acid with allyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as: [ \text{CH}_2\text{=CHCH}_2\text{OH} + \text{FCH}_2\text{COOH} \rightarrow \text{FCH}_2\text{COOCH}_2\text{CH=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of allyl fluoroalcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetate moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, thiols
Major Products:
Oxidation: Formation of carbonyl compounds such as fluoroacetone
Reduction: Formation of allyl fluoroalcohol
Substitution: Formation of substituted fluoroacetates
Applications De Recherche Scientifique
Allyl fluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of allyl fluoroacetate involves its interaction with biological molecules, particularly enzymes. The fluoroacetate moiety can inhibit enzymes involved in the citric acid cycle by forming a stable complex with aconitase, thereby disrupting cellular metabolism. This inhibition is due to the formation of fluorocitrate, which binds tightly to aconitase and halts the cycle.
Comparaison Avec Des Composés Similaires
Methyl fluoroacetate: Another ester of fluoroacetic acid, used similarly in chemical synthesis.
Ethyl fluoroacetate: Similar in structure and reactivity, used in various organic reactions.
Sodium fluoroacetate: A salt form, known for its use as a rodenticide.
Uniqueness: Allyl fluoroacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
406-23-5 |
|---|---|
Formule moléculaire |
C5H7FO2 |
Poids moléculaire |
118.11 g/mol |
Nom IUPAC |
prop-2-enyl 2-fluoroacetate |
InChI |
InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 |
Clé InChI |
KPJCWOXNYPYSPJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


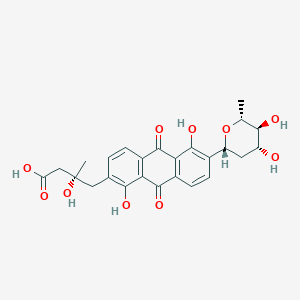
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
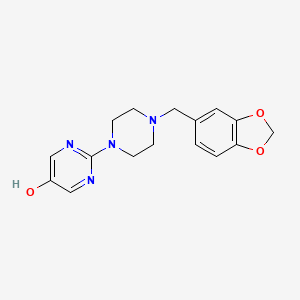
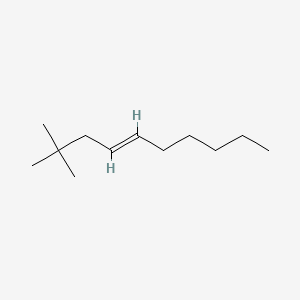
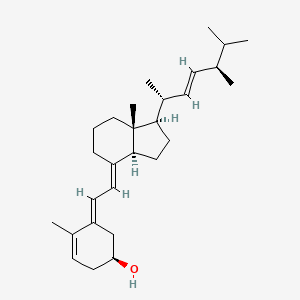
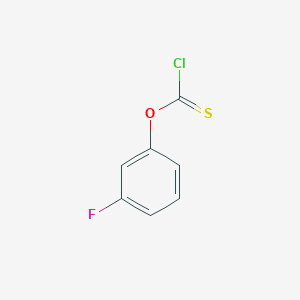

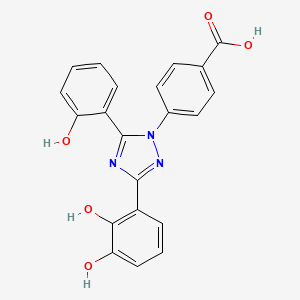
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
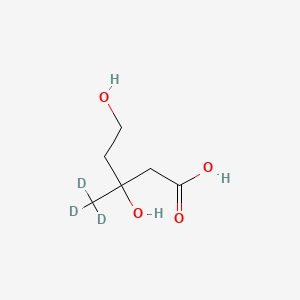
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

